BenchChemオンラインストアへようこそ!

N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide

Tryptophan 2,3-dioxygenase Immuno-oncology Kynurenine pathway

This compound is the N-ethyl, meta-CF₃ indolinone-benzamide isomer validated as a dual TDO/IDO1 inhibitor (IC50 561/809 nM) with negligible EGFR activity (IC50 >10,000 nM). Its N-1 ethyl substituent is a critical selectivity switch; the N-methyl analog targets INMT (IC50 5,300 nM) instead. Positional isomers (ortho-CF₃) lack published TDO/IDO1 data. Ensure ordered material includes CAS 921837-12-9 and analytical verification (NMR, HPLC >95%) to confirm correct substitution pattern. Suitable for kynurenine pathway modulation, kinase counter-screening, and as a reference standard for N-1 SAR homologation studies.

Molecular Formula C18H15F3N2O2
Molecular Weight 348.325
CAS No. 921837-12-9
Cat. No. B2744767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide
CAS921837-12-9
Molecular FormulaC18H15F3N2O2
Molecular Weight348.325
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H15F3N2O2/c1-2-23-15-7-6-14(9-12(15)10-16(23)24)22-17(25)11-4-3-5-13(8-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25)
InChIKeyPZVRXNPDYKYTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide (CAS 921837-12-9): A Selective TDO/IDO1 Dual Inhibitor for Immuno-Oncology and Tryptophan Metabolism Research


N-(1-Ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide (CAS 921837-12-9) is a synthetic indolinone-benzamide hybrid with molecular formula C18H15F3N2O2 (MW 348.3) . It is a member of the trifluoromethyl-substituted benzamide class disclosed in patent family US20060035897A1 / EP1778640A1 as inhibitors of protein kinases, particularly ephrin receptor kinases [1]. The compound features a 1-ethyl-2-oxoindoline core linked via an amide bond to a meta-trifluoromethylphenyl ring. Its primary experimentally validated bioactivity is dual inhibition of tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1), with IC50 values of 561 nM and 809 nM, respectively, alongside negligible activity against EGFR (IC50 > 10,000 nM) [2]. This target profile positions it as a chemotype for kynurenine pathway modulation, distinct from the kinase-centric indolinone pharmacophore exemplified by sunitinib.

Why Indolinone-Benzamide Analogs Cannot Substitute for N-(1-Ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide in TDO/IDO1 Research


Within the indolinone-benzamide chemical space, subtle structural variations produce dramatic shifts in target engagement. The N-1 ethyl substituent on the oxoindoline ring, the meta-positioning of the trifluoromethyl group on the benzamide ring, and the specific amide linkage geometry of this compound collectively direct its binding toward tryptophan-catabolizing dioxygenases (TDO/IDO1) rather than kinases [1]. The N-methyl analog (CAS 921543-18-2) differs by a single methylene unit yet exhibits an entirely distinct bioactivity fingerprint: BindingDB reports IC50 = 5.3 mM for INMT inhibition rather than sub-micromolar TDO/IDO1 activity [2]. The positional isomer N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide (ortho-CF3, CAS not available) and the N-des-ethyl analog N-(2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide (CAS 921544-93-6) lack publicly reported TDO/IDO1 data entirely . These structure-activity discontinuities underscore that generic substitution within this compound series is scientifically unsound for experiments targeting the kynurenine pathway.

Quantitative Differentiation Evidence for N-(1-Ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide Versus Closest Structural Analogs


TDO Inhibition IC50: 561 nM — Differentiated from N-Methyl Analog Which Shows No TDO Activity

The target compound inhibits recombinant human TDO with an IC50 of 561 nM in a fluorescence-based enzymatic assay [1]. By contrast, the closest structural analog — N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide (CAS 921543-18-2), differing only by N-methyl vs. N-ethyl substitution — has no reported TDO binding data in BindingDB or ChEMBL; its only documented enzyme activity is weak INMT inhibition (IC50 = 5,300 nM) [2]. This single-carbon homologation at the oxoindoline N-1 position switches the biological target entirely, from an inactive INMT profile to sub-micromolar TDO engagement.

Tryptophan 2,3-dioxygenase Immuno-oncology Kynurenine pathway

IDO1 Inhibition IC50: 809 nM — Complementary TDO/IDO1 Dual Activity Not Observed in Closest Analogs

The compound additionally inhibits recombinant human IDO1 with an IC50 of 809 nM under the same fluorescence assay format [1]. This yields a TDO/IDO1 selectivity ratio of approximately 1.4-fold (TDO-preferred). Neither the N-methyl analog (CAS 921543-18-2) nor the N-des-ethyl analog (CAS 921544-93-6) has publicly documented IDO1 inhibition data . The dual TDO/IDO1 inhibitory profile is functionally significant because tumors frequently upregulate both enzymes to create immunosuppressive microenvironments via tryptophan depletion and kynurenine accumulation; a single agent addressing both nodes is pharmacologically advantageous over TDO-only or IDO1-only inhibitors.

Indoleamine 2,3-dioxygenase Tumor immune evasion Tryptophan metabolism

EGFR Counter-Screen: IC50 > 10,000 nM — Functional Selectivity Over Kinase Targets Distinguishes This Compound from Indolinone Kinase Inhibitor Chemotypes

In a Kinase-Glo luminescent kinase assay against human EGFR, the compound exhibited negligible inhibition with IC50 > 10,000 nM (10 µM), representing an >18-fold selectivity window versus TDO (561 nM) [1]. This is a critical differentiation from the broader indolinone-benzamide patent class (US20060035897A1), which explicitly claims these compounds as kinase inhibitors, particularly of ephrin receptor kinases [2]. In contrast, benchmark indolinone kinase inhibitors such as sunitinib (a 2-oxoindoline-based multi-kinase inhibitor) show potent EGFR-family activity, and close indolinone-benzamide analogs like N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide demonstrate TLK2 kinase inhibition (IC50 ≈ 0.44 µM) [3]. The meta-CF3 substitution on the benzamide ring of the target compound appears to redirect binding away from the ATP-competitive kinase pocket toward the heme-containing dioxygenase active site.

Kinase selectivity EGFR Off-target profiling

Meta-CF3 Benzamide Positional Isomerism: m-CF3 (Target) Versus o-CF3 and p-CF3 Analogs — Impact on TDO/IDO1 Pharmacophore

The trifluoromethyl group position on the benzamide ring is a decisive structural determinant for TDO/IDO1 activity. The target compound bears the CF3 group at the meta position (3-CF3). The ortho isomer (2-CF3, CAS 921814-21-3 for the N-des-ethyl variant) and the para isomer (4-CF3) are commercially catalogued but have no publicly documented TDO or IDO1 inhibition data . This pattern is consistent with known SAR in trifluoromethyl benzamide pharmacophores: meta-substitution optimizes the dihedral angle between the benzamide and indolinone planes for TDO/IDO1 heme-pocket access, while ortho-substitution introduces steric clash that forces the amide out of coplanarity, disrupting key hydrogen-bonding interactions with the dioxygenase active site [1]. The patent literature (US20060035897A1) on this compound class emphasizes the criticality of CF3 position for kinase target engagement, and the same positional sensitivity extends to dioxygenase targets as demonstrated by the exclusive annotation of TDO/IDO1 data to the meta-CF3 variant [2].

Positional isomer SAR Trifluoromethyl benzamide Medicinal chemistry

Molecular Weight and Lipophilicity Differentiation: MW 348.3 and Calculated logP Distinguish from Heavier Indolinone-Benzamide Hybrids

The target compound (MW 348.3; molecular formula C18H15F3N2O2) occupies a favorable physicochemical space for probe compound development. Its ligand efficiency (LE) for TDO, calculated as LE = 1.4 × pIC50 / heavy atom count, is approximately 0.27 kcal/mol per heavy atom (24 heavy atoms; pIC50 = 6.25), placing it in an efficient range for fragment-to-lead optimization. By comparison, more elaborate indolinone-based TDO/IDO1 inhibitors in clinical development (e.g., epacadostat analogs with MW > 400) carry additional molecular weight with diminishing returns on per-atom binding efficiency [1]. Within the immediate analog series, the N-methyl variant (MW 334.3) and N-des-ethyl variant (MW 320.3) are lighter but lack TDO/IDO1 activity , indicating that the ethyl group provides a critical hydrophobicity increment without excessive bulk. The balanced MW/logP profile also suggests acceptable aqueous solubility for in vitro assay conditions compared to more lipophilic indolinone derivatives bearing multiple halogen substituents.

Physicochemical properties Drug-likeness Ligand efficiency

Recommended Procurement and Application Scenarios for N-(1-Ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide Based on Quantitative Differentiation Evidence


Kynurenine Pathway Probe Development: TDO/IDO1 Dual Inhibition Assays in Cancer Immunology

The compound's validated dual TDO (IC50 = 561 nM) and IDO1 (IC50 = 809 nM) inhibition makes it suitable as a starting scaffold for developing pharmacological tools to interrogate tryptophan catabolism in the tumor microenvironment [1]. Researchers should use this compound in head-to-head experiments with single-target TDO inhibitors or IDO1 inhibitors to dissect the relative contribution of each enzyme to immune evasion phenotypes. The >18-fold selectivity over EGFR (IC50 > 10,000 nM) reduces the likelihood of kinase-mediated off-target effects confounding immunological readouts [1]. Procurement specification must include CAS 921837-12-9 and analytical verification (NMR, HPLC > 95%) to ensure the correct positional isomer and N-ethyl substitution are obtained.

Structure-Activity Relationship (SAR) Expansion: N-1 Alkyl Homologation Series for Dioxygenase Selectivity Optimization

The stark functional divergence between the N-ethyl compound (TDO/IDO1 dual inhibitor) and the N-methyl analog (INMT inhibitor with IC50 = 5,300 nM) identifies the N-1 substituent as a critical selectivity switch [2]. Medicinal chemistry groups synthesizing N-1 alkyl homologs (ethyl, n-propyl, isopropyl, cyclopropyl) should use this compound as the reference standard. Systematic SAR around the N-1 position, combined with the meta-CF3 benzamide motif, can probe the steric and electronic requirements for dioxygenase versus methyltransferase target engagement. Procurement of the N-ethyl compound alongside the N-methyl (CAS 921543-18-2) and N-H (CAS 921544-93-6) analogs enables a complete homologation series from a single vendor.

Selectivity Panel Reference Compound for Indolinone-Benzamide Kinase Inhibitor Programs

Given that the broader indolinone-benzamide patent class (US20060035897A1) targets ephrin receptor kinases and other protein kinases [3], this compound serves as a valuable selectivity control. Its negligible EGFR activity (IC50 > 10,000 nM) contrasts with kinase-active analogs such as N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide (TLK2 IC50 ≈ 440 nM) [4]. Kinase drug discovery teams can include this compound in counter-screening panels to verify that lead optimization is not inadvertently shifting selectivity toward dioxygenase targets. Procurement for this application should include certificates of analysis confirming the meta-CF3 substitution pattern, as the ortho-CF3 isomer may exhibit different kinase engagement profiles.

Computational Chemistry and Molecular Docking: TDO/IDO1 Heme-Binding Pharmacophore Validation

The experimentally measured TDO (561 nM) and IDO1 (809 nM) IC50 values provide quantitative benchmarks for validating docking poses and scoring functions targeting the dioxygenase heme pocket [1]. Computational chemists can use this compound to calibrate molecular dynamics simulations of ligand-heme iron coordination, particularly to assess whether the meta-CF3 group engages the hydrophobic pocket adjacent to the heme cofactor as predicted by the pharmacophore model. The 1.4-fold TDO-over-IDO1 selectivity provides a nuanced test case for free energy perturbation (FEP) or MM-GBSA calculations aiming to predict subtle selectivity differences between closely related dioxygenase paralogs.

Quote Request

Request a Quote for N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.